molecular formula C7H11NaO2 B086346 Sodium cyclohexanecarboxylate CAS No. 136-01-6

Sodium cyclohexanecarboxylate

Cat. No. B086346
CAS RN: 136-01-6
M. Wt: 150.15 g/mol
InChI Key: XTIVBOWLUYDHKE-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of metal-organic frameworks (MOFs) incorporating cyclohexanecarboxylate ligands demonstrates the compound's utility in constructing complex structures. For example, complexes have been synthesized through hydrothermal reactions involving cyclohexane-1,2,4,5-tetracarboxylic acid in the presence of sodium hydroxide and various metal nitrates, showcasing the adaptability of cyclohexanecarboxylate derivatives in creating diverse molecular architectures (Wang, Zhang, & Li, 2009).

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylate-based compounds often features coordination to metal ions, forming intricate MOFs with potential applications in magnetism and luminescence. For instance, studies on cyclohexanetetracarboxylate ligands in metal-organic frameworks reveal their conformational flexibility, which is critical in determining the overall structure and properties of the resulting complexes (Wang, Zhang, & Li, 2010).

Chemical Reactions and Properties

Cyclohexanecarboxylate derivatives engage in various chemical reactions, including multicomponent cyclization, highlighting their reactivity and potential for creating complex organic molecules. An example includes the sodium acetate-catalyzed cyclization of aryl aldehydes, malononitrile, and acetone into cis-4-dicyanomethylene-2,6-diarylcyclohexane-1,1-dicarbonitriles, demonstrating the versatility of cyclohexanecarboxylate in synthetic chemistry (Elinson et al., 2007).

Physical Properties Analysis

The physical properties of cyclohexanecarboxylate-based compounds, such as MOFs, are significantly influenced by their molecular structure. For example, MOFs constructed with cyclohexanetetracarboxylate ligands exhibit notable luminescent properties, which could be exploited in sensing and optical applications. The structural determination of these complexes aids in understanding their physical characteristics and potential functionalities (Wang, Zhang, & Li, 2009).

Chemical Properties Analysis

The chemical properties of cyclohexanecarboxylate derivatives, including their reactivity and interaction with other compounds, are central to their application in synthesis and material science. For instance, the ability of cyclohexanecarboxylate ligands to form stable metal-organic frameworks with specific magnetic and luminescent properties illustrates the compound's utility in creating materials with desired chemical functionalities (Wang, Zhang, & Li, 2010).

Scientific Research Applications

  • Sodium cyclohexanecarboxylate's derivatives are utilized in organic chemistry experiments. For example, in the preparation of cyclohexene, ethyl acetate, and purification of organic reagents like carboxylic acids or sodium sulfate salts, these compounds are frequently used to improve yield and efficiency (Huang De-n, 2013).

  • The electrochemical oxidation of cyclohexanecarboxylate, especially under ultrasonic irradiation, shows a marked predominance of two-electron products and increased reaction efficiency, indicating potential applications in electrochemistry and materials science (A. Chyla et al., 1989).

  • In carbonylation reactions, methyl cyclohexanecarboxylate can be obtained in high yields using palladium(II) chloride–triphenylphosphine as a catalyst. This reaction's kinetics are significantly affected by various variables like the concentration of palladium(II) chloride, pressure of carbon monoxide, and temperature, which are critical in industrial catalysis and organic synthesis (H. Yoshida et al., 1976).

  • Sodium cyclohexanecarboxylate derivatives play a role in the dissolution of methane, where sodium oleate and cyclohexane are used in experimental studies to understand the dissolution mechanism of methane in mixed solutions. This research has implications for enhancing methane solubility and applications in energy and environmental science (Zhi-an Huang et al., 2019).

  • Gold nanoparticles deposited on surface-modified carbon xerogels, used as catalysts for cyclohexane hydrocarboxylation to cyclohexanecarboxylic acid, demonstrate the potential of sodium cyclohexanecarboxylate derivatives in green chemistry and catalysis research (A. Ribeiro et al., 2017).

Future Directions

While specific future directions for Sodium cyclohexanecarboxylate are not mentioned in the available literature, there is a general trend towards the development of more sustainable and efficient synthesis procedures for sodium carboxylates . This includes the potential for their use in green battery technology .

properties

IUPAC Name

sodium;cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2.Na/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIVBOWLUYDHKE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98-89-5 (Parent)
Record name Sodium cyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90159617
Record name Sodium cyclohexanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium cyclohexanecarboxylate

CAS RN

136-01-6
Record name Sodium cyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium cyclohexanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
JL Sotelo, FJ Beltran, J Beltran-Heredia… - … product research and …, 1985 - ACS Publications
… Sodium cyclohexanecarboxylate (referred to as sodium naphthenate) was prepared by adding cyclohexanecarboxylic acid (naphthenic acid) to a hot concentrated aqueous sodium …
Number of citations: 5 pubs.acs.org
L Wang, W Tang, S Du, S Wu… - Chemical Engineering & …, 2020 - Wiley Online Library
… groups, namely, sodium heptanate, sodium cyclohexanecarboxylate, and sodium benzoate, all … experiment in the presence of sodium cyclohexanecarboxylate required a higher additive …
Number of citations: 3 onlinelibrary.wiley.com
S Aoki, S Matsumura, T Otsu - Bulletin of the Chemical Society of …, 1969 - journal.csj.jp
… was prepared by the reaction of sodium cyclohexanecarboxylate with copper sulfate. Cobalt(… ;9) ie, sodium cyclohexanecarboxylate was reacted with manganese chloride in the …
Number of citations: 6 www.journal.csj.jp
M Hopkins Hatzopoulos, J Eastoe, PJ Dowding… - Langmuir, 2012 - ACS Publications
… however do not exhibit such inconsistencies (Figure 4) with all compounds behaving like typical surfactants even in the case of the parent hydrotrope sodium cyclohexanecarboxylate …
Number of citations: 21 pubs.acs.org
K Fujita, T Ueda, T Imoto, I Tabushi, N Toh, T Koga - Bioorganic Chemistry, 1982 - Elsevier
… I-Adamantylammonium chloride Sodium cyclohexanecarboxylate Sodium p-methylbenzoate … The association constant between @ cyclodextrin and sodium cyclohexanecarboxylate …
Number of citations: 60 www.sciencedirect.com
HN Beck, HD Ledbetter - Journal of Applied Polymer Science, 1965 - Wiley Online Library
The effect of cooling, nucleation, and spherulitic growth rates on the properties of polypropylene is discussed briefly. A differential thermal analysis technique is described for evaluating …
Number of citations: 210 onlinelibrary.wiley.com
VF Coty - Biotechnology and Bioengineering, 1967 - Wiley Online Library
… hydrocarbons, rather than gas, or addition of naphthenic acid to the medium, microbes capable of growth on n-but ane, n-tetradecane, toluene, and sodium cyclohexanecarboxylate …
Number of citations: 63 onlinelibrary.wiley.com
CT Beer, F Dickens, J Pearson - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… sodium cyclohexanecarboxylate. Oxygen-carbon dioxide mixture was passed through the flasks whilst the latter were gently rocked at 370 for 3 hr. After cooling, the contents of the …
Number of citations: 68 www.ncbi.nlm.nih.gov
L Sun, Y Li, X Dong, M Guo - Transition Metal Chemistry, 2012 - Springer
… A methanol solution (20 mL) of sodium cyclohexanecarboxylate (300 mg, 2.0 mmol) was added to a water solution (20 mL) of Cu(NO 3 ) 2 ·3H 2 O (242 mg, 1.0 mmol). The mixture was …
Number of citations: 6 link.springer.com
A KAWAGUCHI, N UEMURA… - The Journal of …, 1986 - academic.oup.com
… Effects of glucose, isoleucine, leucine, valine, and sodium cyclohexanecarboxylate on the fatty acid composition. Cells were grown at 30C for 24 h in a medium containing yeast extract (…
Number of citations: 11 academic.oup.com

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